(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 236.10 g/mol. This compound is recognized for its applications in various fields, particularly in pharmaceuticals and chemical research. It features an amino group, a chlorophenyl moiety, and a methyl ester group, which contribute to its utility as a versatile intermediate in organic synthesis .
The synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions, such as temperature and pH, to ensure high yields and purity of the desired product.
The molecular structure of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride can be described as follows:
The structural representation shows that the compound contains a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry and biological activity .
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride can participate in various chemical reactions typical for amino acids and esters:
These reactions are fundamental for synthesizing more complex molecules in medicinal chemistry and organic synthesis .
The mechanism of action for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors.
The physical properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride include:
Chemical properties include:
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has several notable applications:
The stereoselective synthesis of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride centers on achieving high enantiomeric excess (ee) through chiral induction and resolution technologies. Evans oxazolidinone auxiliaries provide exceptional stereocontrol during the critical α-amino ester formation, enabling ee values exceeding 98% under optimized conditions [3]. This method involves the stepwise assembly of the target molecule with rigorous chiral environment control during the carbon-nitrogen bond formation. Alternatively, enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the unwanted (R)-enantiomer, leaving the desired (S)-enantiomer in solution for isolation with up to 99% ee, though with maximum theoretical yield limitations of 50% per cycle [3] [6].
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches
Technique | Chiral Controller | Typical ee (%) | Max Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary | Oxazolidinone derivatives | >98 | 85 | Predictable stereocontrol |
Enzymatic Resolution | Immobilized lipases | 99 | 50 (per cycle) | Ambient temperature operation |
Tartrate Diastereomer Salt | L-(+)-Tartaric acid | 99.5 | 48 (per cycle) | Crystallization-based purification |
The chiral pool strategy leverages naturally occurring chiral compounds as starting materials, though this approach faces challenges in matching the steric and electronic profile of the 2-chlorophenyl substituent. Recent advances demonstrate that catalytic asymmetric hydrogenation of corresponding enamide precursors using chiral phosphine-rhodium complexes achieves up to 97% ee, though substrate complexity presents scalability challenges for industrial implementation. Hybrid approaches combining enzymatic resolution with tartrate diastereomeric salt crystallization consistently deliver pharma-grade material (>99.5% ee) suitable for subsequent synthetic steps in clopidogrel manufacturing [3] [8].
Industrial production employs diastereomeric salt crystallization with L-(+)-tartaric acid as the cornerstone for obtaining enantiopure material. The process involves forming crystalline salts from racemic methyl 2-amino-2-(2-chlorophenyl)acetate in ethanol-water systems, with the (S)-tartrate salt preferentially crystallizing while the (R)-enantiomer remains in solution. Efficient mother liquor racemization transforms the unwanted enantiomer for reprocessing, significantly improving overall yield. Thermal racemization at 80-100°C in aprotic solvents (toluene or xylene) achieves >90% conversion efficiency without significant decomposition [6].
Alternative thionyl chloride-mediated racemization provides rapid conversion (<4 hours) at 60°C in dichloromethane, operating through a transient imino ester intermediate that tautomerizes without chiral memory. This method proves particularly effective for recovering enantiomerically enriched residues (40-60% ee) from previous resolution cycles [6]. The continuous regeneration of the racemate from enriched mother liquors enables total yields exceeding 80% from initial racemic material, compared to 50% maximum for single-pass resolution.
Table 2: Performance Metrics of Racemization Techniques
Racemization Method | Temperature Range | Time Requirement | Conversion Efficiency | Byproduct Formation |
---|---|---|---|---|
Thermal | 80-100°C | 8-12 hours | >90% | <2% |
Thionyl Chloride | 55-65°C | 2-4 hours | 95-98% | 3-5% |
Basic Aqueous | 25-30°C | 24-48 hours | 75-85% | 8-12% |
The resolution efficiency depends critically on solvent polarity gradients during crystallization. Ethanol-water mixtures (3:1 v/v) provide optimal dielectric environments for differential salt solubility, enabling isolation of the (S)-enantiomer salt with 99.5% diastereomeric excess after sequential crystallizations. This approach minimizes the number of recrystallization cycles required to achieve pharmaceutical-grade enantiopurity [3] [7].
Integrated continuous resolution-racemization platforms have transformed the industrial manufacturing landscape. These systems feature interconnected crystallization units coupled with flow reactors for immediate mother liquor processing. The continuous configuration reduces solvent consumption by 40% and increases space-time yield by 3.5-fold compared to batch operations [2]. Process analytical technology (PAT) implementation enables real-time monitoring of enantiomeric ratios through inline polarimetry and Raman spectroscopy, allowing automated adjustment of crystallization parameters and antisolvent addition rates to maintain consistent product quality [3].
Table 3: Continuous Process Parameters and Performance Outcomes
Process Segment | Key Operational Parameters | Productivity Metric | Improvement vs Batch |
---|---|---|---|
Crystallization | Ethanol-water (3:1), -5°C cooling profile | 99.5% de salt formation | +15% yield |
Filtration | Vacuum belt filtration, displacement wash | 98% solvent recovery | +20% throughput |
Mother Liquor Racemization | Thermal: toluene, 85°C, 10h residence | 93% racemization efficiency | +43% material utilization |
Solvent Recycling | Distillation with molecular sieves | >99.5% solvent purity | 40% reduction in waste |
Solvent selection strategies significantly impact process sustainability. Methanol and acetonitrile demonstrate optimal solubility profiles for the free base, while ethanol-water systems provide ideal crystallization thermodynamics for the tartrate salt. Closed-loop solvent recovery systems incorporating distillation and molecular sieve dehydration achieve >95% solvent reuse rates, substantially reducing environmental impact and raw material costs [2] [3]. The implementation of continuous centrifugal contactors for liquid-liquid extraction of the free base after racemization completes the integrated manufacturing platform, minimizing hold times and decomposition of sensitive intermediates.
The crystallization dynamics of the tartrate salt exhibit complex solvent composition dependencies. Ethanol-water mixtures between 70-80% ethanol content maximize the yield differential between (S)- and (R)-diastereomeric salts, with the optimal supersaturation range (β = 1.5-2.0) achieved through controlled antisolvent addition. Below this ethanol concentration, solubility differences diminish, while above 85% ethanol, both salts crystallize simultaneously, reducing enantiomeric purity [3]. Cooling rate kinetics critically influence crystal morphology and purity – rapid cooling (>1°C/min) generates fine needles with incorporated impurities, while controlled cooling at 0.3-0.5°C/min yields large rhombic crystals with superior purity (>99.9% chemical purity) and efficient mother liquor rejection [3] [7].
The nucleation kinetics follow a temperature-dependent profile described by the equation:$$ J = A \exp\left(-\frac{B}{T^3(\ln S)^2}\right) $$where J represents nucleation rate, S is supersaturation ratio, and A and B are solvent-specific constants. For ethanol-water (3:1), B = 2.3 × 10⁶ K³, explaining the sharp increase in nucleation events below 10°C. Growth rate dispersion analysis reveals heterogeneous incorporation kinetics along different crystal faces, with the [011] face growing 30% faster than the [110] face in optimized solvent systems, directly impacting crystal habit and filtration characteristics [3].
Table 4: Crystallization Performance Across Solvent Systems
Solvent Composition | Supersaturation Ratio (β) | Crystal Habit | Filtration Rate (kg/m²/h) | Chemical Purity (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
Ethanol-water (3:1) | 1.8 | Rhombic plates | 35 | 99.97 | 99.7 |
Methanol-water (3:1) | 2.2 | Needles | 12 | 99.85 | 99.1 |
Acetone-water (4:1) | 1.5 | Agglomerates | 18 | 99.65 | 98.8 |
Isopropanol-water (3:1) | 1.6 | Prisms | 25 | 99.91 | 99.4 |
Impurity rejection mechanisms operate differently across solvent systems. In ethanol-water, the primary impurity – the (R)-enantiomer tartrate salt – remains in solution at concentrations 4.3 times higher than the (S)-salt solubility limit. Meanwhile, hydrolytic decomposition products (particularly the free acid derivative) show partition coefficients (K = 0.22) favoring the mother liquor during crystallization. Seeding protocols using micronized enantiopure crystals (d₅₀ = 5-10 μm) at 0.5% w/w loading effectively control secondary nucleation while maintaining crystal growth dominance, essential for achieving consistent particle size distribution (d₅₀ = 120 ± 15 μm) suitable for pharmaceutical processing [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1